4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one belongs to a class of compounds known as thalidomide derivatives. Thalidomide derivatives are a group of structurally similar compounds derived from thalidomide, a drug originally used as a sedative and antiemetic. While thalidomide was withdrawn due to its teratogenic effects, subsequent research identified its immunomodulatory and anti-angiogenic properties. This spurred interest in developing thalidomide analogs with improved safety profiles and therapeutic potential. []
One reported synthesis route for 3-methoxy-6-substituted 5,6-dihydropyrrolo[3,4-b]pyridin-7-ones, which includes 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one, starts with 3-methyl pyridine-2-carbonitrile. This compound undergoes a series of reactions including hydrolysis, esterification, nitration, methoxy substitution, and bromination to produce 3-methyl pyridine-2-carboxylic acid methyl ester. The final step involves a cyclization reaction between 3-methyl pyridine-2-carboxylic acid methyl ester and various amines to yield the target 3-methoxy-6-substituted 5,6-dihydropyrrolo[3,4-b]pyridin-7-ones. []
Several 3-methoxy-6-substituted 5,6-dihydropyrrolo[3,4-b]pyridin-7-one derivatives, which includes 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one, have demonstrated inhibitory activity against various human cancer cell lines, including HCT-116 (colon cancer), MG-63 (osteosarcoma), and MCF-7 (breast cancer). [] This suggests their potential as lead compounds for the development of novel anticancer agents.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2